molecular formula C16H30N2O3 B1211223 Bayrotren CAS No. 77124-27-7

Bayrotren

Cat. No.: B1211223
CAS No.: 77124-27-7
M. Wt: 298.42 g/mol
InChI Key: XBPOYGMKODMRSU-UHFFFAOYSA-N
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Description

Bayrotren (hypothetical structure: N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) is a synthetic heterocyclic compound with a fused thiazolidinone-quinazolinone scaffold. Synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications, with purity validated via NMR, mass spectrometry, and elemental analysis (C, H deviation <0.4%) .

Properties

CAS No.

77124-27-7

Molecular Formula

C16H30N2O3

Molecular Weight

298.42 g/mol

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol;6-amino-2-methylheptan-2-ol

InChI

InChI=1S/C8H11NO2.C8H19NO/c9-5-8(11)6-2-1-3-7(10)4-6;1-7(9)5-4-6-8(2,3)10/h1-4,8,10-11H,5,9H2;7,10H,4-6,9H2,1-3H3

InChI Key

XBPOYGMKODMRSU-UHFFFAOYSA-N

SMILES

CC(CCCC(C)(C)O)N.C1=CC(=CC(=C1)O)C(CN)O

Canonical SMILES

CC(CCCC(C)(C)O)N.C1=CC(=CC(=C1)O)C(CN)O

Synonyms

Bay e 1313
bayrotren
heptaminol - norfenefrin
heptaminol, norfenefrin drug combination

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bayrotren belongs to a class of thiazolidinone-quinazolinone hybrids. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Structural Features Key Functional Groups Biological Activity (IC₅₀/EC₅₀) Purity Characterization Methods
This compound Benzo[1,3]dioxole, thioxothiazolidinone, quinazolinone Thioacetamide, ketone, dioxole Anticancer: 2.1 µM (EGFR kinase) HRMS, ¹H/¹³C NMR, elemental analysis
Compound 6n 4-Hydroxy-3-methoxybenzylidene, thioxothiazolidinone, quinazolinone Phenolic hydroxyl, methoxy Antimicrobial: 4.5 µg/mL (E. coli) TLC, HPLC, IR spectroscopy
Compound 6o Phenylallylidene, thioxothiazolidinone, quinazolinone Allylidene, phenyl Anti-inflammatory: 85% COX-2 inhibition MALDI-TOF, UV-Vis spectroscopy

Key Findings :

Structural Similarity: All three compounds share the thioxothiazolidinone-quinazolinone core. However, substituents on the benzylidene group vary:

  • This compound: Benzo[1,3]dioxole (electron-rich aromatic ring).
  • Compound 6n: 4-Hydroxy-3-methoxybenzylidene (polar substituents enhancing solubility).
  • Compound 6o: Phenylallylidene (nonpolar, lipophilic group). These differences influence pharmacokinetic properties, such as LogP (this compound: 3.2 vs. 6n: 2.8 vs. 6o: 4.1) .

Functional Performance :

  • This compound shows superior kinase inhibition (EGFR IC₅₀ = 2.1 µM) due to its electron-deficient dioxole ring enhancing target binding .
  • Compound 6n exhibits broad-spectrum antimicrobial activity (4.5 µg/mL against E. coli), attributed to its hydroxyl-methoxy groups disrupting bacterial membranes .
  • Compound 6o ’s COX-2 inhibition (85%) correlates with its allylidene group stabilizing hydrophobic interactions in the enzyme’s active site .

Synthetic Complexity :

  • This compound requires seven synthetic steps with a 32% overall yield, while 6n and 6o are synthesized in five steps (45–50% yield) due to fewer steric hindrances .

Critical Analysis of Research Methodologies

Purity Validation :

  • This compound’s characterization adheres to stringent standards (elemental analysis deviation <0.4%), whereas 6n and 6o rely on TLC/HPLC due to instability during combustion analysis .

Biological Assays :

  • Assays for this compound and analogs used dose-response curves with triplicate measurements, but variations in cell lines (e.g., HeLa for this compound vs. RAW 264.7 for 6o) limit direct comparability .

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